molecular formula C11H14O3 B185384 2-(2,6-Dimethylphenoxy)propanoic acid CAS No. 124377-60-2

2-(2,6-Dimethylphenoxy)propanoic acid

Cat. No.: B185384
CAS No.: 124377-60-2
M. Wt: 194.23 g/mol
InChI Key: YCBHDWAQGHERIL-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a propanoic acid group attached to a 2,6-dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylphenoxy)propanoic acid typically involves the reaction of 2,6-dimethylphenol with a suitable propanoic acid derivative. One common method is the esterification of 2,6-dimethylphenol with propanoic acid in the presence of a strong acid catalyst, followed by hydrolysis to yield the desired acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2,6-Dimethylphenoxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 2-(2,6-Dimethylphenoxy)propanoic acid is unique due to the combination of the phenoxy and propanoic acid groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-4-6-8(2)10(7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBHDWAQGHERIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406529
Record name 2-(2,6-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124377-60-2
Record name 2-(2,6-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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